1-(Pyridin-2-ylmethyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
Scientific Research Applications
Experimental and Theoretical Studies in Functionalization Reactions
A study by Yıldırım, Kandemirli, and Demir (2005) explored the functionalization reactions of related compounds, demonstrating the potential of these chemicals in organic synthesis and theoretical chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Novel Approaches in Synthesis
Tverdiy et al. (2016) reported an efficient approach to synthesize imidazo[1,5-a]pyridine-1-carboxylic acids, highlighting the importance of these compounds in synthetic chemistry (Tverdiy et al., 2016).
One-Pot Synthesis Techniques
Crawforth and Paoletti (2009) developed a one-pot synthesis method for imidazo[1,5-a]pyridines, emphasizing the simplicity and efficiency of this approach in chemical synthesis (Crawforth & Paoletti, 2009).
Coordination Polymers Construction
Research by Cai et al. (2017) focused on constructing new coordination polymers using imidazole-based dicarboxylate ligands, revealing the potential applications in materials science (Cai et al., 2017).
Anticancer Activity Evaluation
Kumar et al. (2013) evaluated the anticancer activity of derivatives synthesized from imidazo[1,5-a]pyridine carboxylic acids, indicating their potential in pharmacological research (Kumar et al., 2013).
Continuous Flow Synthesis
Herath, Dahl, and Cosford (2010) developed a continuous flow synthesis for imidazo[1,2-a]pyridine-2-carboxylic acids, a technique that enhances efficiency in pharmaceutical and chemical industries (Herath, Dahl, & Cosford, 2010).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to interact with a broad range of biological targets due to their versatile chemical and biological properties . For instance, they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some imidazole derivatives have been found to inhibit the growth of bacteria, fungi, and tumors .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, often leading to downstream effects such as the inhibition of cell growth or the induction of cell death .
Result of Action
Imidazole derivatives are known to exert a variety of effects at the molecular and cellular levels, often leading to changes in cell growth, cell death, or other cellular processes .
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-5-11-7-13(9)6-8-3-1-2-4-12-8/h1-5,7H,6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDSGFWWZPDHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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